1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one
Description
Properties
Molecular Formula |
C11H8ClIN2O |
|---|---|
Molecular Weight |
346.55 g/mol |
IUPAC Name |
1-[3-chloro-4-(4-iodopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H8ClIN2O/c1-7(16)8-2-3-11(10(12)4-8)15-6-9(13)5-14-15/h2-6H,1H3 |
InChI Key |
AVJZKYDASFQGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)I)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves three key stages:
- Formation of the pyrazole ring via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
- Iodination of the pyrazole ring to introduce the iodine substituent selectively.
- Coupling of the iodinated pyrazole with the chloro-substituted phenyl ethanone to assemble the final target molecule.
This multi-step approach allows for regioselective introduction of halogens and functional groups, optimizing the yield and purity of the product.
Detailed Synthetic Routes and Reaction Conditions
Representative Experimental Procedure
A typical synthesis begins with refluxing acetylacetone (5 mmol) and hydrazine hydrate in ethanol for 3 hours to form the pyrazole intermediate. After solvent removal, the intermediate is subjected to iodination using N-iodosuccinimide (NIS) in acetonitrile at room temperature for 2 hours. The iodinated pyrazole is then coupled with 3-chloro-4-bromophenyl ethanone under palladium catalysis (Pd(OAc)2, 1,10-phenanthroline) in DMF with potassium carbonate at 110 °C for 15 hours. The crude product is purified by silica gel chromatography using ethyl acetate/hexane (1:15) as eluent.
Industrial Scale Considerations
Industrial synthesis would scale these reactions using continuous flow reactors to control reaction parameters precisely, improving yield and safety. Automated purification via preparative HPLC or crystallization would ensure high purity. Solvent recycling and catalyst recovery are integral for sustainability.
Analytical Data and Characterization
| Technique | Observed Data | Interpretation |
|---|---|---|
| [^1H NMR (CDCl3)](pplx://action/followup) | δ 12.16 (broad singlet, 1H, pyrazole OH), 7.67 (doublet, J=2.6 Hz, 1H, pyrazole H-5), 7.52–7.25 (multiplets, aromatic protons) | Confirms presence of pyrazole and aromatic protons consistent with substitution pattern |
| [^13C NMR (CDCl3)](pplx://action/followup) | δ 164.0 (C=O), 139.4 (phenyl C-1), 129.6 (phenyl C-3,5), 129.1 (pyrazole C-5) | Carbonyl and aromatic carbons identified; chemical shifts agree with expected structure |
| Mass Spectrometry | Molecular ion peak at m/z 346.55 (M+) | Matches molecular weight of C11H8ClIN2O |
| X-ray Crystallography | Confirms molecular geometry and position of iodine and chlorine substituents; dimeric hydrogen bonding observed in pyrazole OH tautomers | Validates structure and tautomeric form; useful for purity and identity confirmation |
Research Results and Notes on Synthesis Optimization
- Regioselectivity: The iodination step is highly regioselective for the 4-position of the pyrazole ring when using NIS, minimizing by-products.
- Catalyst choice: Palladium catalysts with nitrogen-based ligands (e.g., 1,10-phenanthroline) enhance coupling efficiency and reduce side reactions.
- Solvent effects: Polar aprotic solvents like DMF favor higher yields in coupling steps; ethanol is preferred for pyrazole formation due to solubility and reflux temperature control.
- Purification: Column chromatography with ethyl acetate/hexane mixtures effectively separates product from unreacted starting materials and side products.
- Yield: Overall yields for the multi-step synthesis range from 60% to 80%, depending on reaction conditions and purification rigor.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate + acetylacetone | Reflux in ethanol, 90 °C, 2–6 h | 58–84 | Acid/base catalysis optional; TLC monitoring |
| Iodination | N-iodosuccinimide (NIS) | Acetonitrile, RT to 50 °C, 1–4 h | >85 (selective) | Regioselective 4-iodination |
| Coupling reaction | Pd(OAc)2, 1,10-phenanthroline, K2CO3, DMF | 80–120 °C, 12–24 h | 70–79 | Suzuki/Heck cross-coupling; requires inert atmosphere |
Chemical Reactions Analysis
1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions .
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and reported properties:
Key Observations:
- Halogen Effects : The iodine atom in the target compound increases its molecular weight and polarizability compared to chloro- or methyl-substituted analogs. This may enhance lipophilicity and influence binding interactions in biological systems.
- Substituent Position : The 3-chloro-4-(pyrazolyl)phenyl configuration distinguishes the target from analogs like 1-(4-chlorophenyl) derivatives (e.g., ), which lack iodine and have different substitution patterns.
- Melting Points : The sulfonyl-containing analog in exhibits a higher melting point (137–138°C), likely due to stronger intermolecular forces from the sulfonyl group.
Crystallographic and Computational Studies
- Schiff Base Analogs: Compounds like (E)-1-(3-((2-hydroxy-3-methylbenzylidene)amino)phenyl)ethan-1-one () were characterized via X-ray diffraction, revealing orthorhombic or triclinic crystal systems. Similar analyses for the target compound could clarify its solid-state behavior.
- DFT Calculations : Studies on sulfonyl-containing analogs () used density functional theory (DFT) to propose reaction mechanisms, which could be applied to predict the target’s electronic properties.
Biological Activity
1-(3-Chloro-4-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one, a compound with the CAS number 66956-58-9, is an aromatic pyrazole derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H9ClN2O, with a molecular weight of 220.66 g/mol. The presence of halogen substituents (chlorine and iodine) on the pyrazole ring is significant for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds containing halogenated pyrazole moieties exhibit notable antibacterial properties. The antibacterial activity of this compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0039 mg/mL | |
| Escherichia coli | 0.025 mg/mL | |
| Pseudomonas aeruginosa | Not effective |
The compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. The presence of halogen substituents is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.
Antifungal Activity
In addition to its antibacterial effects, this compound has been tested for antifungal activity. It was found to be effective against several fungal strains, particularly Candida species.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 3.125 mg/mL | |
| Aspergillus niger | 6.25 mg/mL |
These findings suggest that the compound may serve as a promising lead in the development of antifungal therapies.
Potential Anticancer Properties
Emerging research indicates that pyrazole derivatives may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms of action for this compound are still under investigation.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, showing a dose-dependent inhibition of cell proliferation in breast cancer (MCF7) and lung cancer (A549) cells.
Table 3: Cytotoxicity Data
The results indicate that the compound has significant potential as an anticancer agent, warranting further exploration in preclinical studies.
Q & A
Basic: What synthetic strategies are employed for preparing 1-(3-Chloro-4-(4-Iodo-1H-Pyrazol-1-yl)Phenyl)Ethan-1-One?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Pyrazole Iodination: Introduce iodine at the 4-position of 1H-pyrazole using N-iodosuccinimide (NIS) under controlled acidic conditions .
Coupling Reactions: React the iodopyrazole with a chlorophenyl ketone derivative via Suzuki-Miyaura or Ullmann coupling to form the biphenyl backbone. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide are commonly used .
Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) ensure high purity (>95%) .
Key Considerations:
- Inert Atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates .
- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress .
Basic: Which spectroscopic and analytical techniques validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and isotopic patterns (Cl: ³⁵Cl/³⁷Cl, I: ¹²⁷I) .
- Elemental Analysis: Validates C, H, N, Cl, and I percentages within ±0.3% of theoretical values .
Advanced: How are crystallographic data contradictions resolved during refinement?
Methodological Answer:
- Software Tools: Use SHELXL for refinement. Discrepancies in thermal parameters or occupancy are addressed via:
- Validation: PLATON checks for missed symmetry and voids .
Example: In pyrazole-containing analogs, incorrect placement of iodine atoms (due to heavy-atom effects) is corrected using difference Fourier maps .
Advanced: How to optimize reaction conditions to mitigate low yields in iodination steps?
Methodological Answer:
- Temperature Control: Maintain 0–5°C during iodination to suppress side reactions (e.g., diiodination) .
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Catalyst Loading: Optimize Pd catalyst (0.5–2 mol%) to balance cost and efficiency .
Case Study: A 15% yield increase was achieved by replacing THF with DMF in Suzuki couplings of iodopyrazoles .
Advanced: How to analyze non-covalent interactions in the crystal lattice?
Methodological Answer:
- Hydrogen Bonding: Identify C–H···O/N interactions using SHELXTL’s hydrogen-bond tables. For example, C5–H5A···O2 (2.45 Å) stabilizes chains in pyrazole derivatives .
- π-π Stacking: Measure centroid distances (3.5–4.0 Å) between aromatic rings using Mercury software .
- Halogen Bonding: Analyze I···Cl interactions (3.3–3.5 Å) with Hirshfeld surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
